N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide
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Description
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative that has been studied extensively for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Scientific Research Applications
Fluorescent Molecular Probes
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethene-1-sulfonamide and its derivatives are synthesized as part of a new class of fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, attributed to an intramolecular charge transfer. Their significant fluorescence-environment dependence, along with long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift, make them excellent candidates for developing ultrasensitive fluorescent molecular probes. These probes can be applied to study a variety of biological events and processes, highlighting their potential in biological and medical research (Diwu et al., 1997).
Endothelin Receptor Antagonists
This compound and its analogs have been studied for their role as endothelin-A (ET(A)) receptor antagonists. Research into these compounds reveals a significant improvement in potency and metabolic stability when the 4'-position of the biphenylsulfonamide is substituted with an oxazole ring. This class of compounds has shown potential in the treatment of congestive heart failure, with N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide being highlighted as a clinical candidate (Murugesan et al., 2000).
Antiviral and Anticancer Agents
Sulfonamide-derived compounds, including those related to this compound, have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities. These studies show that such compounds display moderate to significant activity against various bacterial and fungal strains, indicating their potential as antiviral and anticancer agents. The synthesis and characterization of these compounds, including their transition metal complexes, further support their application in medicinal chemistry and drug development (Chohan & Shad, 2011).
VEGFR-2 Inhibitors
Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, designed and synthesized for their anticancer activity, have demonstrated inhibition of vascular endothelial growth factor receptor (VEGFR)-2. These compounds, through their design and synthesis, have shown promising results as VEGFR-2 inhibitors, outperforming dasatinib in some cases. This signifies their potential in developing new treatments for cancer by targeting the VEGFR-2 pathway (Ghorab et al., 2016).
properties
IUPAC Name |
N-(3,4-dimethyl-1,2-oxazol-5-yl)-2-(4-ethylphenyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-13-5-7-14(8-6-13)9-10-21(18,19)17-15-11(2)12(3)16-20-15/h5-10,17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXJGGYYBYDQRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C(=NO2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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